3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one is a complex organic compound that belongs to the class of triazine derivatives. This compound is notable for its unique structure, which combines a triazine ring with a benzoxazole moiety. Such compounds are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized starting from cyanuric chloride, which undergoes nucleophilic substitution reactions with dimethylamine and ammonia to introduce the dimethylamino and amino groups, respectively.
Coupling with Benzoxazole: The benzoxazole moiety can be synthesized separately through the cyclization of 2-aminophenol with formic acid. The final coupling step involves the reaction of the triazine derivative with the benzoxazole intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups on the triazine ring can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction would produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one is investigated for its potential therapeutic properties. Compounds with triazine and benzoxazole moieties have shown promise in antimicrobial, anticancer, and antiviral activities .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or dyes. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring can form hydrogen bonds and other interactions with biological macromolecules, while the benzoxazole moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-{[4-amino-6-(methylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one: Similar structure but with a methylamino group instead of dimethylamino.
3-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one: Similar structure but with an ethylamino group.
Uniqueness
The presence of the dimethylamino group in 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-18(2)12-16-10(15-11(14)17-12)7-19-8-5-3-4-6-9(8)21-13(19)20/h3-6H,7H2,1-2H3,(H2,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJDPGFNWWTHIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CN2C3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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